molecular formula C36H34N2O3 B442869 10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442869
M. Wt: 542.7g/mol
InChI Key: KUHFNBIQGOQYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodiazepine precursors with butoxyphenyl and phenylcarbonyl groups under controlled conditions. The reaction may require catalysts such as silica-supported fluoroboric acid and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis platforms, which offer a streamlined and efficient approach to producing large quantities. These methods ensure consistent quality and scalability, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C36H34N2O3

Molecular Weight

542.7g/mol

IUPAC Name

5-benzoyl-6-(4-butoxyphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C36H34N2O3/c1-2-3-22-41-29-20-18-26(19-21-29)35-34-31(23-28(24-33(34)39)25-12-6-4-7-13-25)37-30-16-10-11-17-32(30)38(35)36(40)27-14-8-5-9-15-27/h4-21,28,35,37H,2-3,22-24H2,1H3

InChI Key

KUHFNBIQGOQYCS-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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